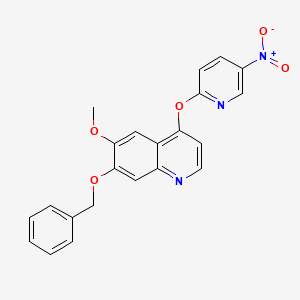
7-(Benzyloxy)-6-methoxy-4-(5-nitropyridin-2-yloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a phenylmethoxy group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the nitropyridine derivative, which is then coupled with the quinoline core through a series of reactions.
-
Synthesis of Nitropyridine Derivative: : The nitropyridine moiety can be synthesized by reacting pyridine with nitrogen dioxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine .
-
Coupling with Quinoline Core: : The nitropyridine derivative is then coupled with the quinoline core through a nucleophilic substitution reaction. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to minimize the accumulation of potentially hazardous intermediates and to ensure consistent product quality .
化学反应分析
Types of Reactions
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar Compounds
2-Methoxy-5-nitropyridine: Shares the nitropyridine moiety but lacks the quinoline core.
4-Nitropyridine: Similar nitropyridine structure but without the methoxy and phenylmethoxy groups.
Quinoline Derivatives: Various quinoline derivatives with different substituents on the quinoline core.
Uniqueness
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is unique due to its combination of a nitropyridine moiety with a quinoline core, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C22H17N3O5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H17N3O5/c1-28-20-11-17-18(12-21(20)29-14-15-5-3-2-4-6-15)23-10-9-19(17)30-22-8-7-16(13-24-22)25(26)27/h2-13H,14H2,1H3 |
InChI 键 |
RDVUYSALUOMFBX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


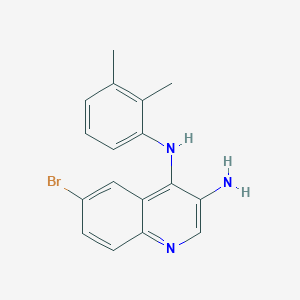
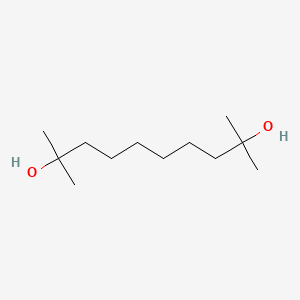
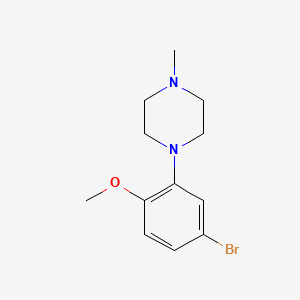

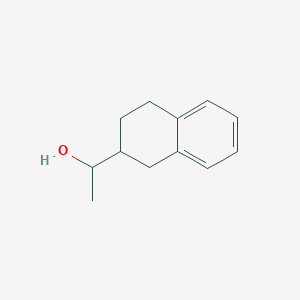
![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)

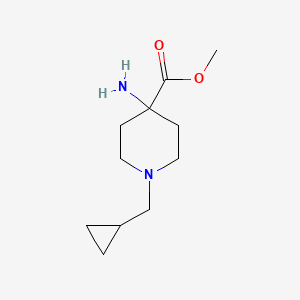

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)


![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
